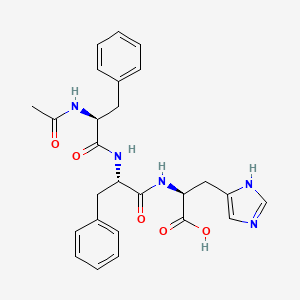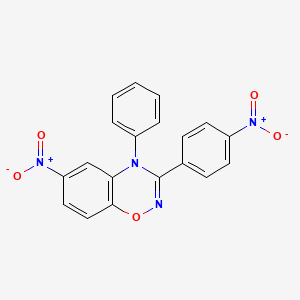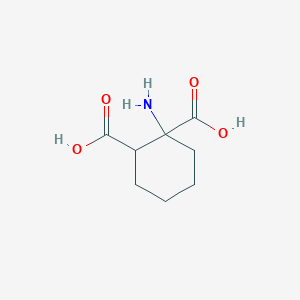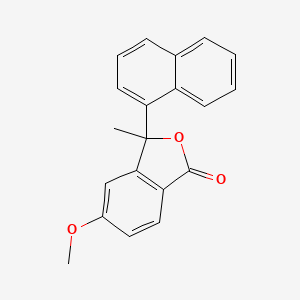
N-Acetyl-L-phenylalanyl-L-phenylalanyl-L-histidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-L-phenylalanyl-L-phenylalanyl-L-histidine is a synthetic peptide composed of three amino acids: phenylalanine, phenylalanine, and histidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-phenylalanyl-L-phenylalanyl-L-histidine typically involves the stepwise coupling of the amino acids using peptide synthesis techniques. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then activated using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and coupled sequentially to form the desired peptide chain. After the coupling reactions, the protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-L-phenylalanyl-L-phenylalanyl-L-histidine can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized to form oxo-histidine derivatives.
Reduction: The peptide can be reduced to modify the functional groups on the amino acids.
Substitution: The phenylalanine residues can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride (NaBH₄) or other reducing agents.
Substitution: Various electrophiles or nucleophiles depending on the desired substitution.
Major Products Formed
Oxidation: Oxo-histidine derivatives.
Reduction: Modified peptides with reduced functional groups.
Substitution: Peptides with substituted phenylalanine residues.
Scientific Research Applications
N-Acetyl-L-phenylalanyl-L-phenylalanyl-L-histidine has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for potential therapeutic applications, including as a drug delivery system or as a therapeutic agent itself.
Industry: Utilized in the development of new materials and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of N-Acetyl-L-phenylalanyl-L-phenylalanyl-L-histidine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the peptide is used.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-phenylalanine: A simpler analog with only one phenylalanine residue.
N-Acetyl-L-phenylalanyl-L-histidine: A related peptide with one phenylalanine and one histidine residue.
N-Acetyl-L-phenylalanyl-L-phenylalanine: A similar peptide with two phenylalanine residues.
Uniqueness
N-Acetyl-L-phenylalanyl-L-phenylalanyl-L-histidine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of both phenylalanine and histidine residues allows for diverse interactions and reactivity, making it a versatile compound for various applications.
Properties
CAS No. |
62087-97-2 |
|---|---|
Molecular Formula |
C26H29N5O5 |
Molecular Weight |
491.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C26H29N5O5/c1-17(32)29-21(12-18-8-4-2-5-9-18)24(33)30-22(13-19-10-6-3-7-11-19)25(34)31-23(26(35)36)14-20-15-27-16-28-20/h2-11,15-16,21-23H,12-14H2,1H3,(H,27,28)(H,29,32)(H,30,33)(H,31,34)(H,35,36)/t21-,22-,23-/m0/s1 |
InChI Key |
VIQJPVRDCIDSFW-VABKMULXSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CN=CN3)C(=O)O |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CN=CN3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{2-[(2,4-Dichlorophenoxy)methyl]-1,3-thiazol-4-yl}aniline](/img/structure/B14563433.png)



![11-Methyl-1,2,4,5-tetrahydro-3H-azepino[4,3-b]quinolin-3-one](/img/structure/B14563439.png)

![Dimethyl [(4-methoxyphenyl)(diphenyl)acetyl]phosphonate](/img/structure/B14563445.png)

![Ethyl [(dimethylphosphoryl)methyl]methylphosphinate](/img/structure/B14563448.png)

![1-[3-(Benzyloxy)-2-chlorophenyl]-2-diazonioethen-1-olate](/img/structure/B14563465.png)


